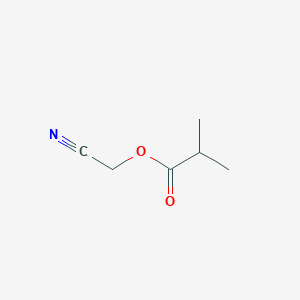Cyanomethyl 2-methylpropanoate
CAS No.: 63158-88-3
Cat. No.: VC8426261
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63158-88-3 |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | cyanomethyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3 |
| Standard InChI Key | RSSGQXCMIDDIQV-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)OCC#N |
| Canonical SMILES | CC(C)C(=O)OCC#N |
Introduction
Structural and Physicochemical Properties
Cyanomethyl 2-methylpropanoate belongs to the class of cyano-substituted esters, which are notable for their reactivity and utility in organic transformations. The compound’s structure consists of a 2-methylpropanoate backbone linked to a cyanomethyl group, as illustrated by the IUPAC name cyanomethyl 2-methylpropanoate. Key physicochemical parameters inferred from structurally related compounds include:
Molecular and Spectroscopic Characteristics
The molecular formula corresponds to a molecular weight of 127.14 g/mol, consistent with analogs such as methyl 2-cyano-2-methylpropanoate . Spectroscopic data for similar esters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, typically reveal characteristic peaks for the ester carbonyl () and nitrile groups () .
Thermodynamic and Physical Properties
While direct measurements for cyanomethyl 2-methylpropanoate are scarce, extrapolation from related cyanomethyl esters suggests:
-
Solubility: Moderate in polar aprotic solvents (e.g., dimethylformamide) and limited in water due to the hydrophobic isobutyl moiety .
Table 1: Comparative Physicochemical Data for Cyanomethyl Esters
Synthesis and Reaction Chemistry
Conventional Esterification Approaches
The synthesis of cyanomethyl esters typically involves acid-catalyzed esterification between a cyanomethyl alcohol and a carboxylic acid. For cyanomethyl 2-methylpropanoate, this would entail reacting cyanomethyl alcohol with 2-methylpropanoic acid under reflux with a catalyst such as sulfuric acid:
Applications in Organic Synthesis
Cyanomethyl 2-methylpropanoate’s nitrile and ester functionalities make it a valuable precursor in pharmaceuticals and agrochemicals. Key applications include:
Nitrile Reduction and Functionalization
The nitrile group can be reduced to primary amines using catalysts like Raney nickel or hydrogenated to form aldehydes, enabling access to diverse amine-containing compounds . For instance, hydrogenation of the nitrile moiety yields 2-methylpropanoate derivatives with primary amine groups, which are pivotal in drug design .
Cyclization and Heterocycle Formation
The compound’s ester group participates in cyclocondensation reactions to form heterocycles. For example, reaction with hydrazines could yield pyrazolone derivatives, which are prevalent in bioactive molecules .
Environmental and Regulatory Aspects
Environmental Persistence
Nitrile-containing esters are generally resistant to hydrolysis but may undergo biodegradation under aerobic conditions. The environmental half-life of cyanomethyl 2-methylpropanoate remains unstudied, though its structural similarity to other esters suggests moderate persistence .
Regulatory Status
No specific regulations for cyanomethyl 2-methylpropanoate exist, but its handling aligns with guidelines for nitriles and esters. Occupational exposure limits (OELs) for analogous compounds, such as methyl 2-cyanoacrylate, are set at 0.2 ppm (TWA) and 1 ppm (STEL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume